molecular formula C15H25N5O2 B13692044 Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate

Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate

Cat. No.: B13692044
M. Wt: 307.39 g/mol
InChI Key: RPQFVIAEYOZALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the reaction of 3-amino-6-(dimethylamino)-2-pyridine with ethyl 4-aminopiperidine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[[3-Amino-6-(dimethylamino)-2-pyridyl]amino]piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a pyridine ring, and multiple functional groups.

Properties

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

IUPAC Name

ethyl 4-[[3-amino-6-(dimethylamino)pyridin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H25N5O2/c1-4-22-15(21)20-9-7-11(8-10-20)17-14-12(16)5-6-13(18-14)19(2)3/h5-6,11H,4,7-10,16H2,1-3H3,(H,17,18)

InChI Key

RPQFVIAEYOZALG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=CC(=N2)N(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.